molecular formula C20H18N4O4 B2909087 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207053-62-0

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Número de catálogo: B2909087
Número CAS: 1207053-62-0
Peso molecular: 378.388
Clave InChI: LTGNAWUEPGTWJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a scaffold frequently explored in pharmaceutical development for its potential bioactivity . The compound's specific research applications are currently under investigation, but molecules with similar architectures are often studied as intermediates in the synthesis of more complex active compounds or as potential modulators of biological pathways . This urea derivative is provided to the scientific community as a high-purity building block for drug discovery programs. Researchers can utilize this compound in the design and synthesis of novel chemical libraries, for target identification studies, or in high-throughput screening assays to uncover new therapeutic leads. Its structural features make it a versatile intermediate for further chemical functionalization. Applications: This product is intended for use in laboratory research as a chemical reference standard and synthetic intermediate. It is strictly for use by qualified professionals in a controlled laboratory setting. Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propiedades

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13-5-8-19(24-23-13)28-16-4-2-3-14(11-16)21-20(25)22-15-6-7-17-18(12-15)27-10-9-26-17/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGNAWUEPGTWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Urea Derivatives with Heterocyclic Cores

Target Compound vs. 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
  • Structural Differences :
    • Core : The target compound uses a pyridazine-oxy-phenyl group, while 15a () incorporates a triazole-pyridine core.
    • Substituents : The target has a 6-methylpyridazine substituent, whereas 15a includes a 3-nitrophenyl and 4-methoxyphenyl group.
  • Synthesis : Both compounds employ urea-forming reactions, but 15a is synthesized via reflux with aniline derivatives in dioxane .
  • Potential Activity: The triazole-pyridine core in 15a may confer different binding affinities compared to the pyridazine in the target compound, possibly influencing kinase or antimicrobial activity.
Target Compound vs. 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (15)
  • Structural Differences :
    • Core : Compound 15 () features a triazine-morpholine core, contrasting with the target’s benzodioxin-pyridazine system.
    • Substituents : The hydroxymethylphenyl group in 15 differs from the pyridazine-oxy-phenyl in the target.
  • Synthesis : Compound 15 is isolated via HPLC purification (26% yield), suggesting more complex purification needs compared to standard urea syntheses .
  • Biological Implications: Triazine derivatives are often kinase inhibitors, while benzodioxin-based compounds (e.g., ) show antibacterial activity, highlighting divergent therapeutic potentials .

Dihydrobenzo[1,4]dioxin-Containing Analogues

Target Compound vs. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine (15)
  • Structural Differences :
    • Functional Group : ’s compound is an ethanamine derivative, lacking the urea bridge and pyridazine substituent .
    • Substituents : The trifluoromethylbenzyl group may enhance lipophilicity compared to the target’s pyridazine-oxy-phenyl.
  • Activity : Compound 15 in is evaluated for antiviral activity against Venezuelan equine encephalitis virus, suggesting the dihydrobenzo[dioxin] moiety’s versatility in drug design .
Target Compound vs. 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea
  • Structural Differences: Core: ’s compound incorporates a pyrrolidinone ring, whereas the target compound uses a simpler urea linkage .
  • Substituent Effects : The trifluoromethylphenyl group in may improve metabolic stability compared to the pyridazine group.

Pyridazine-Containing Analogues

Target Compound vs. 1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
  • Structural Differences: Pyridazine Substitution: ’s compound has a pyridazinone (6-oxo group) and fluorophenyl, unlike the target’s 6-methylpyridazine . Molecular Weight: The target compound (estimated ~391.4 g/mol) is heavier than ’s analogue (353.3 g/mol).

Research Implications and Gaps

  • Synthetic Optimization : The low yields in some analogues (e.g., 26% in ) highlight the need for improved methodologies for urea-linked compounds .
  • Structure-Activity Relationships (SAR) : Systematic studies comparing substituents (e.g., methylpyridazine vs. trifluoromethylphenyl) could elucidate key pharmacophoric elements.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.